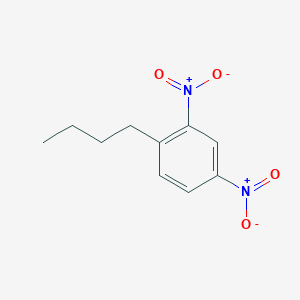

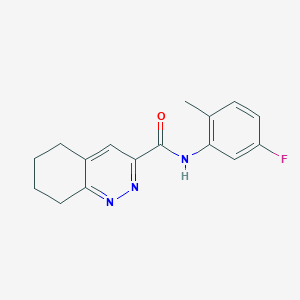

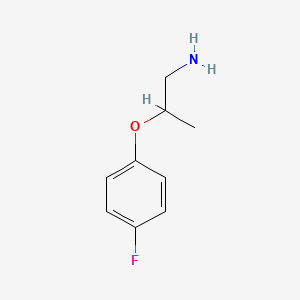

![molecular formula C13H20Cl2N2 B2943782 (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride CAS No. 2306254-23-7](/img/structure/B2943782.png)

(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “(1S)-1,3-dihydrospiro[indene-2,4’-piperidin]-1-amine dihydrochloride” would likely involve a spiro configuration, where two rings share a single atom. The compound likely contains a piperidine ring (a six-membered ring with one nitrogen atom) and an indene ring (a fused ring system containing a benzene ring and a cyclopentene ring) .Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be quite diverse, depending on the functional groups present in the molecule. Piperidines are involved in a wide range of reactions, including cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique

Spirocyclic σ Ligands Synthesis and Pharmacological Properties

Research on derivatives structurally similar to "(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride" has shown that these compounds exhibit high affinity and selectivity towards σ receptors. For instance, a study by Tacke et al. (2003) synthesized sila-analogues of spiro[indane-1,4‘-piperidine] derivatives, showing significant σ receptor affinity. This finding is essential for developing therapeutics targeting the central nervous system, particularly for conditions associated with the σ receptor, such as schizophrenia and pain (Tacke et al., 2003).

Multicomponent Synthesis Approaches

The multicomponent synthesis of spirocyclic compounds, including those related to "this compound," is a significant area of research. Mukhopadhyay et al. (2011) reported an environmentally benign synthesis method for 3,5-dispirosubstituted piperidines, highlighting the versatility of these spirocyclic frameworks in constructing complex molecular architectures. Such synthetic methodologies are crucial for developing novel compounds with potential therapeutic applications (Mukhopadhyay et al., 2011).

Spirocyclic Compounds as Modulators of Presynaptic Cholinergic Function

Spirocyclic compounds derived from "this compound" have been explored for their ability to modulate presynaptic cholinergic function. Efange et al. (1994) synthesized semirigid vesamicol receptor ligands based on the structure of 2-(4-phenylpiperidino)-cyclohexanol, aiming to develop selective inhibitors of vesicular acetylcholine storage. These compounds could significantly impact the treatment of diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Efange et al., 1994).

Potential Applications in Influenza A Virus Inhibition

The incorporation of additional amino groups into spirocyclic frameworks, akin to "this compound," has been studied for antiviral activity against the influenza A virus. Fytas et al. (2010) found that diamino derivatives exhibited activity against influenza A H3N2 virus, although less potent than amantadine. This research opens avenues for developing new antiviral agents based on spirocyclic piperidines (Fytas et al., 2010).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may pose a fire risk. Without specific information about “(1S)-1,3-dihydrospiro[indene-2,4’-piperidin]-1-amine dihydrochloride”, it’s difficult to provide details about its safety and hazards .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to interact with various receptors, contributing to their biological activity .

Mode of Action

It’s worth noting that similar compounds have been found to reversibly inhibit certain receptor activations . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical context.

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Pharmacokinetics

Similar compounds have been found to have varying degrees of bioavailability, depending on their chemical structure and the physiological context .

Result of Action

Similar compounds have been found to have a range of effects, from anti-inflammatory to antiviral activities .

Propriétés

IUPAC Name |

(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13;;/h1-4,12,15H,5-9,14H2;2*1H/t12-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIUJDINAXEKJO-CURYUGHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC3=CC=CC=C3C2N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC12CC3=CC=CC=C3[C@H]2N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2306254-23-7 | |

| Record name | (1S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

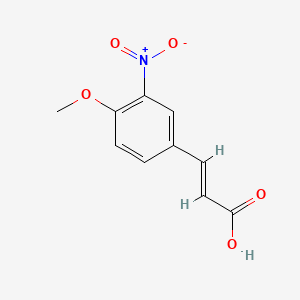

![5-[(2-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943702.png)

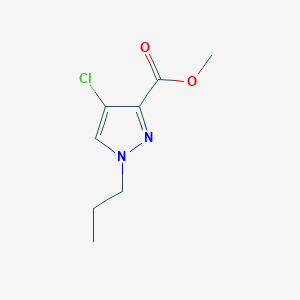

![9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene](/img/structure/B2943705.png)

![Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B2943708.png)

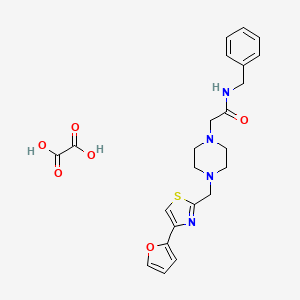

![Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2943711.png)